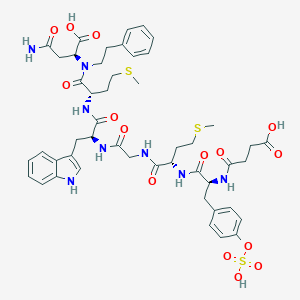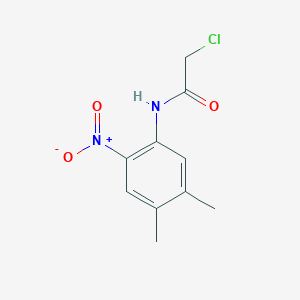
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide, also known as CDNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of acetamide and contains a chloro group as well as a nitro group, which gives it unique properties that make it useful for a variety of applications.
Mécanisme D'action
The exact mechanism of action of 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide is not yet fully understood, but it is thought to work by binding to specific proteins and altering their conformation or activity. This binding can be detected through changes in fluorescence intensity, allowing researchers to track the movement and activity of proteins in real-time.
Effets Biochimiques Et Physiologiques
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide has been shown to have minimal toxicity and does not appear to have any significant effects on biochemical or physiological processes in living cells. This makes it an ideal tool for studying protein dynamics and localization without interfering with normal cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide is its high selectivity for certain proteins, which makes it an ideal tool for studying protein dynamics in living cells. However, 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide also has some limitations, including its relatively low fluorescence intensity and limited stability in certain biological environments.
Orientations Futures
There are many potential future directions for research involving 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide, including the development of new derivatives with improved properties and the exploration of new applications in areas such as drug discovery and disease diagnosis. Additionally, further research is needed to fully understand the mechanism of action of 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide and its potential for use in a variety of scientific research applications.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide can be achieved through a multi-step process that involves the reaction of 4,5-dimethyl-2-nitroaniline with chloroacetyl chloride in the presence of a base. This reaction yields the intermediate 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide, which can be purified through recrystallization.
Applications De Recherche Scientifique
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide has shown potential for a variety of scientific research applications. One of the most promising areas of research involves the use of 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide as a fluorescent probe for imaging biological systems. 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide has been shown to have high selectivity for certain proteins, making it an ideal tool for studying protein localization and dynamics in living cells.
Propriétés
Numéro CAS |
114741-31-0 |
|---|---|
Nom du produit |
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide |
Formule moléculaire |
C10H11ClN2O3 |
Poids moléculaire |
242.66 g/mol |
Nom IUPAC |
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H11ClN2O3/c1-6-3-8(12-10(14)5-11)9(13(15)16)4-7(6)2/h3-4H,5H2,1-2H3,(H,12,14) |
Clé InChI |
ZQKGIBMAJMMPMN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])NC(=O)CCl |
SMILES canonique |
CC1=CC(=C(C=C1C)[N+](=O)[O-])NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



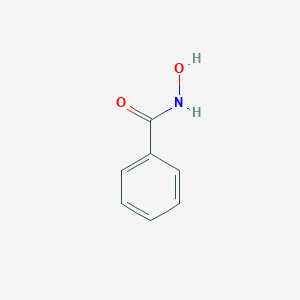
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B56168.png)
![4-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B56169.png)
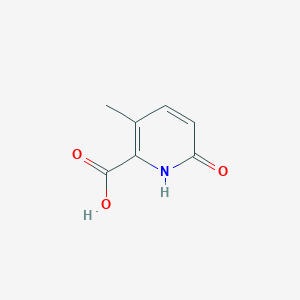



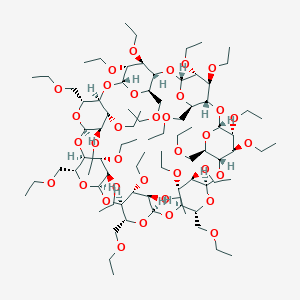
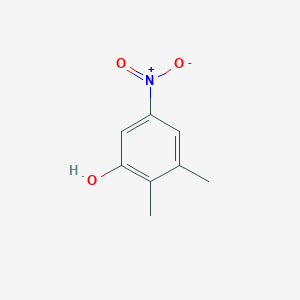
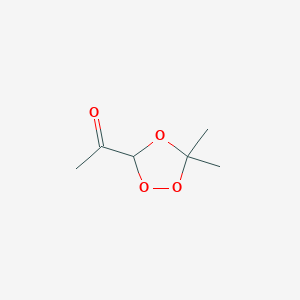

![2,6-Bis[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B56189.png)
